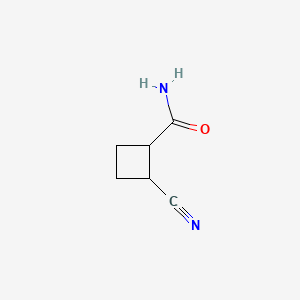

trans-2-Cyanocyclobutanecarboxamide

Description

Contextual Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Chemistry

Cyclobutane derivatives hold a prominent position in modern organic chemistry, serving as versatile building blocks for the synthesis of complex molecules. acs.orgresearchgate.net Their significance stems largely from the inherent ring strain of the four-membered ring, which is approximately 26.3 kcal/mol. nih.gov This strain energy makes cyclobutanes reactive intermediates that can undergo a variety of transformations, including ring-opening, ring-expansion, and ring-contraction reactions, providing access to a diverse array of acyclic and larger cyclic systems. acs.orgacs.org

The synthetic utility of cyclobutanes is underscored by their presence in numerous natural products and pharmaceutically active compounds. baranlab.orglifechemicals.com For instance, compounds containing the cyclobutane motif have shown a range of biological activities, including acting as protease inhibitors and having antifungal and antibacterial properties. lifechemicals.com The rigid, puckered conformation of the cyclobutane ring can also be exploited to enforce specific spatial arrangements of functional groups, which is a valuable strategy in drug design to enhance binding affinity to target proteins. nih.govbaranlab.org Common methods for the construction of the cyclobutane ring include [2+2] cycloaddition reactions, often facilitated by photochemical or transition-metal-catalyzed conditions. baranlab.org

Overview of Amide and Nitrile Functionalities in Small Ring Systems

The nitrile group, with its strong electron-withdrawing nature, also plays a crucial role in modifying the reactivity of the cyclobutane ring. Its presence can facilitate certain types of ring-opening reactions. acs.orgresearchgate.net For example, the hydrolytic cleavage of a cyclobutane ring has been observed in a system containing a nitrile group, leading to the formation of a highly substituted open-chain aminoaldehyde. acs.orgresearchgate.net The combination of both an amide and a nitrile on the same cyclobutane scaffold, as in trans-2-Cyanocyclobutanecarboxamide, presents a molecule with a rich and complex reactivity profile, offering multiple sites for chemical modification.

Rationale for Comprehensive Chemical Investigation of this compound

A comprehensive chemical investigation of this compound is warranted due to the convergence of several key factors. The molecule embodies the synthetically useful strained cyclobutane framework, making it a potential precursor for more complex molecular architectures through ring-manipulation strategies. researchgate.net The presence of two distinct and reactive functional groups, the amide and the nitrile, offers a platform for a wide range of chemical transformations.

The trans stereochemistry of the substituents is also of significant interest, as it dictates the three-dimensional shape of the molecule and can influence its interactions with other molecules and its reactivity. Understanding the interplay between the strained ring and the electronic properties of the cyano and carboxamide groups is crucial for predicting and controlling its chemical behavior.

A detailed study of this compound would contribute valuable knowledge to the broader field of small ring chemistry. The insights gained from investigating its synthesis, spectroscopic properties, and reactivity would be applicable to the design and preparation of other functionalized cyclobutane derivatives with potential applications in medicinal chemistry and materials science. lifechemicals.com

Structure

3D Structure

Properties

IUPAC Name |

2-cyanocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQALVXXDDBQMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936625 | |

| Record name | 2-Cyanocyclobutane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16200-68-3 | |

| Record name | USAF ST-16 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanocyclobutane-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trans 2 Cyanocyclobutanecarboxamide

Retrosynthetic Analysis and Strategic Disconnections for the Cyclobutane (B1203170) Core

A retrosynthetic analysis of trans-2-Cyanocyclobutanecarboxamide reveals several potential disconnections for the formation of the cyclobutane core. The most direct and common strategies involve the formation of the four-membered ring through cycloaddition reactions or the functionalization of a pre-existing cyclobutane precursor.

One of the primary retrosynthetic disconnections is a [2+2] cycloaddition , which would construct the cyclobutane ring from two alkene precursors. This approach is attractive due to its atom economy. In this scenario, one alkene would bear a precursor to the nitrile group (e.g., a vinyl nitrile) and the other a precursor to the carboxamide (e.g., an acrylamide (B121943) or acrylate). The key challenge in this approach is the control of both regioselectivity and the desired trans diastereoselectivity.

Another powerful strategy is the conjugate addition to a cyclobutene precursor . In this retrosynthetic disconnection, the bond between the carbon bearing the nitrile and the adjacent ring carbon is broken, leading to a cyclobutene electrophile and a cyanide nucleophile. The carboxamide group (or a precursor) would already be present on the cyclobutene ring. This approach often offers excellent control over the trans stereochemistry, as the nucleophile typically attacks from the less hindered face, opposite to the existing substituent.

A less common, yet elegant, disconnection involves a ring contraction of a suitable five-membered ring precursor, such as a substituted pyrrolidine (B122466). In this case, the stereochemistry of the cyclobutane product can be directly controlled by the stereochemistry of the starting pyrrolidine.

Finally, a functional group interconversion approach on a pre-existing trans-1,2-disubstituted cyclobutane scaffold is also a viable retrosynthetic pathway. This would start with a more readily available cyclobutane, such as trans-cyclobutane-1,2-dicarboxylic acid or its derivatives, and then selectively convert the functional groups to the desired nitrile and carboxamide.

Stereoselective Synthesis of the Cyclobutane Ring System Bearing Cyanide and Carboxamide Moieties

The stereoselective construction of the cyclobutane ring with the desired trans arrangement of the cyanide and carboxamide groups is the cornerstone of the synthesis. Both diastereoselective and enantioselective methods are crucial for obtaining a single stereoisomer.

Achieving a high degree of diastereoselectivity for the trans isomer is a critical step. Several methodologies have been developed that favor the formation of trans-1,2-disubstituted cyclobutanes.

One of the most effective methods for establishing the trans stereochemistry is the Michael addition of nucleophiles to cyclobutene esters or amides . The conjugate addition of a cyanide source to a cyclobutene bearing a carboxamide precursor (such as an ester) would likely proceed with high trans selectivity. The incoming nucleophile attacks the double bond from the face opposite to the existing substituent to minimize steric interactions, leading to the thermodynamically more stable trans product. Studies on the addition of various nucleophiles to cyclobutene derivatives have shown that high diastereomeric ratios (d.r.) can be achieved.

| Nucleophile | Electrophile | Catalyst/Conditions | Diastereomeric Ratio (trans:cis) | Yield (%) |

| Thiophenol | Cyclobutene-1-carboxylate | DBU | >95:5 | 94 |

| Benzo[d]oxazol-2(3H)-one | Cyclobutene-1-carboxylic acid | Organic base | High trans selectivity | Good |

| Various N-nucleophiles | Bromocyclobutane carboxylate | Base | High trans selectivity | Good |

This table presents representative data for Michael additions to cyclobutene derivatives, demonstrating the general principle of high trans-selectivity.

Another strategy for achieving trans stereocontrol is the stereospecific ring contraction of a trans-substituted pyrrolidine . This method transfers the stereochemical information from the starting five-membered ring to the resulting four-membered ring with high fidelity. For instance, a trans-pyrrolidine derivative bearing precursors to the nitrile and carboxamide groups can be converted to the corresponding trans-cyclobutane.

Furthermore, it is possible to isomerize a mixture of cis and trans isomers to the thermodynamically more stable trans isomer. For example, a mixture of cis/trans-1,2-cyclobutanedicarboxylic acid can be quantitatively isomerized to the trans-diacid under acidic conditions. This approach could be applied after a non-selective ring formation step.

For the synthesis of a single enantiomer of this compound, enantioselective methods are required. These can be broadly categorized into catalyst-controlled and substrate-controlled (chiral auxiliary) approaches.

Catalytic enantioselective methods offer an efficient way to generate chiral cyclobutanes. The organocatalytic Michael addition to cyclobutenes has emerged as a powerful tool. Chiral bifunctional catalysts, such as those based on cinchona alkaloids and squaramides, can activate both the nucleophile and the electrophile, creating a chiral environment that directs the approach of the nucleophile to one face of the cyclobutene. This can lead to high enantioselectivity in addition to the inherent high trans-diastereoselectivity.

| Nucleophile | Electrophile | Chiral Catalyst | Enantiomeric Ratio (er) | Diastereomeric Ratio (trans:cis) | Yield (%) |

| Thiophenol | N-acyl-oxazolidinone-substituted cyclobutene | Cinchona-squaramide | up to 99.7:0.3 | >95:5 | High |

This table showcases the potential of chiral organocatalysis for the enantioselective synthesis of trans-1,2-disubstituted cyclobutanes.

Chiral auxiliaries provide another robust method for controlling stereochemistry. A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of a subsequent reaction. For example, a cyclobutene bearing a chiral oxazolidinone auxiliary can undergo a diastereoselective Michael addition. The auxiliary can then be cleaved to reveal the enantiomerically enriched product. The stereochemical bias is provided by the chiral auxiliary, which blocks one face of the cyclobutene, forcing the incoming nucleophile to attack from the opposite face.

Asymmetric [2+2] cycloadditions are also a subject of intense research. Chiral Lewis acids and Brønsted acids have been employed as catalysts to induce enantioselectivity in photocycloadditions, providing access to chiral cyclobutanes. While achieving high trans selectivity can be challenging in these reactions, they represent a developing area with significant potential.

Chemoselective Functional Group Interconversions for Amide and Nitrile Introduction

The final stages of the synthesis require the chemoselective introduction or unmasking of the carboxamide and nitrile functionalities. The choice of method depends on the functional groups present in the cyclobutane intermediate.

Several pathways can be envisioned for the formation of the carboxamide group in the presence of a nitrile.

If the synthetic intermediate is a cyano-ester , direct amidation can be achieved by treatment with ammonia or an amine. This reaction often requires elevated temperatures or the use of a catalyst. The relative reactivity of the ester and nitrile groups needs to be considered to ensure chemoselectivity.

In the case of a cyano-carboxylic acid intermediate, standard peptide coupling conditions can be employed. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like hydroxybenzotriazole (HOBt) can efficiently form the amide bond without affecting the nitrile group.

A particularly elegant approach would be the selective partial hydrolysis of a dinitrile precursor . If a trans-1,2-dicyanocyclobutane intermediate is synthesized, one of the nitrile groups could be selectively hydrolyzed to the carboxamide. This can be achieved under carefully controlled acidic or basic conditions, often with the aid of specific catalysts or reagents that favor the mono-hydrolysis product. For instance, manganese dioxide has been used to catalyze the conversion of nitriles to amides.

| Starting Material | Reagent(s) | Product | Selectivity |

| Dinitrile | H₂O₂, K₂CO₃ in DMSO | Cyano-amide | High for mono-hydrolysis |

| Cyano-ester | NH₃ | Cyano-amide | Good, may require optimization |

| Cyano-carboxylic acid | EDC, HOBt, NH₃ | Cyano-amide | Excellent |

This table summarizes potential chemoselective methods for carboxamide formation.

The introduction of the nitrile group can be achieved at various stages of the synthesis, and the method must be compatible with the other functional groups and stereochemistry of the molecule.

A common and stereospecific method for introducing a nitrile is the nucleophilic substitution (SN2) reaction . A cyclobutane precursor with a good leaving group (e.g., tosylate, mesylate, or halide) in the trans position relative to the carboxamide (or its precursor) can be treated with a cyanide salt, such as sodium or potassium cyanide. The SN2 mechanism ensures an inversion of configuration at the reaction center, which can be exploited to set the desired stereochemistry. For example, starting from a cis-2-hydroxycyclobutanecarboxylate, the hydroxyl group can be converted to a tosylate. Subsequent reaction with cyanide would proceed with inversion to give the trans-2-cyanocyclobutanecarboxylate.

Another approach is the dehydration of a primary amide . If an intermediate with a carboxamide group is available where the nitrile is desired, it can be dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) to afford the nitrile.

The aforementioned ring contraction of a pyrrolidine already bearing a nitrile group is also a viable strategy for directly installing the cyano-functionalized cyclobutane core with the correct stereochemistry.

| Precursor | Reagent(s) | Method | Stereochemical Outcome |

| trans-2-(Tosyloxy)cyclobutanecarboxamide | NaCN | SN2 Reaction | Inversion of configuration |

| trans-2-(Carboxamido)cyclobutanecarboxamide | SOCl₂ | Dehydration | Retention of configuration |

| trans-3-Cyanopyrrolidine derivative | Iodonitrene chemistry | Ring Contraction | Stereoretentive |

This table outlines stereoselective methods for the introduction of the nitrile group.

Catalytic Systems Employed in this compound Synthesis

The construction of the functionalized cyclobutane core of this compound can be approached through several catalytic methods. These include transition metal-mediated reactions that can facilitate ring formation and subsequent functionalization, as well as organocatalytic transformations that offer a metal-free alternative for constructing the cyclobutane skeleton.

Transition metal catalysis provides a powerful toolkit for the synthesis of complex cyclobutane structures. researchgate.netresearchgate.netnih.govrsc.org Methodologies such as C–H functionalization and ring-opening reactions of strained precursors are particularly relevant. researchgate.netacs.orgnih.gov

One potential strategy involves the palladium-catalyzed C–H functionalization of a pre-existing cyclobutane carboxylic acid derivative. acs.orgnih.gov For instance, a directing group could be used to guide the introduction of a cyano group at the C2 position. This approach allows for the late-stage introduction of the cyano functionality with high regioselectivity. The choice of ligand and palladium source is crucial in achieving the desired reactivity and selectivity. nih.gov

Another approach is the transition metal-catalyzed ring-opening of bicyclo[1.1.0]butanes (BCBs). researchgate.net These highly strained molecules can react with a variety of nucleophiles in the presence of a suitable catalyst to afford functionalized cyclobutanes. A hypothetical route to this compound could involve the reaction of a BCB bearing a carboxamide group with a cyanide source, mediated by a copper or rhodium catalyst. The stereochemistry of the final product would be dependent on the nature of the catalyst and the reaction conditions.

Rhodium(III)-catalyzed reactions have also been shown to be effective in the diastereoselective synthesis of substituted cyclobutanes through the C–C bond cleavage of alkylidenecyclopropanes. acs.org This strategy could potentially be adapted to generate the desired trans-substituted pattern.

Below is a table summarizing potential transition metal catalysts and their applications in reactions that could be analogous to the synthesis of this compound.

| Catalyst System | Reaction Type | Potential Application in Synthesis | Key Features |

| Palladium(II) Acetate / Ligand | C–H Arylation/Cyanation | Introduction of a cyano group to a cyclobutane precursor | High regioselectivity, broad substrate scope acs.org |

| Copper(I) Chloride / Ligand | Ring-opening of Bicyclobutanes | Formation of 1,3-disubstituted cyclobutanes | Atom-economical, good diastereoselectivity nih.gov |

| Rhodium(III) Complex | C–C Bond Cleavage/Cyclization | Diastereoselective synthesis of polysubstituted cyclobutanes | Broad substrate scope, excellent functional group compatibility acs.org |

Organocatalysis has emerged as a powerful, metal-free alternative for the enantioselective synthesis of cyclobutane derivatives. nih.gov The most common approach is the [2+2] cycloaddition reaction, which can be catalyzed by chiral amines or Brønsted acids. nih.govrsc.orgnih.govrsc.org

A plausible organocatalytic route to a precursor of this compound would involve the [2+2] cycloaddition of an alkene with a suitable ketene or enal. For example, the reaction between an acrylonitrile (B1666552) derivative and a ketene generated in situ could be catalyzed by a chiral organocatalyst to yield a cyclobutanone with the desired trans stereochemistry. Subsequent conversion of the ketone to a carboxamide would complete the synthesis.

Dienamine catalysis represents another strategy for the formal [2+2] cycloaddition to construct chiral cyclobutanes with high stereocontrol. rsc.org This method could be employed in the reaction of α,β-unsaturated aldehydes with vinyl-substituted reactants to generate functionalized cyclobutanes.

The table below outlines some organocatalytic approaches that could be adapted for the synthesis of the target compound.

| Catalyst Type | Reaction | Potential Intermediate | Key Advantages |

| Chiral Amine (e.g., Proline derivative) | [2+2] Cycloaddition | 2-Cyanocyclobutanone | Metal-free, high enantioselectivity nih.gov |

| Chiral Phosphoric Acid | [2+2] Photocycloaddition | Substituted Cyclobutane | Visible-light mediated, good yields organic-chemistry.org |

| Dienamine Catalyst | Formal [2+2] Cycloaddition | Functionalized Cyclobutane | High stereocontrol, mild reaction conditions nih.govrsc.org |

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including cyclobutane derivatives. rsc.orgresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and employ renewable resources.

One green strategy for cyclobutane synthesis is the use of photochemical [2+2] cycloadditions. nih.gov These reactions can often be carried out in environmentally benign solvents and are powered by visible light, a renewable energy source. The development of organophotocatalysts for these transformations further enhances their green credentials by avoiding the use of heavy metals. nih.gov

Solid-state reactions, such as the topological [2+2] cycloaddition, offer another avenue for the green synthesis of cyclobutanes. These reactions proceed in the absence of solvent, leading to a significant reduction in waste. The stereochemical outcome of these reactions is controlled by the crystal packing of the reactants.

Furthermore, the use of biocatalysis and flow chemistry are emerging as sustainable methods for the synthesis of complex organic molecules and could potentially be applied to the synthesis of this compound and its analogues.

Total Synthesis of this compound and Designed Analogues

While a specific total synthesis of this compound has not been detailed in the literature, the synthesis of numerous cyclobutane-containing natural products and their analogues provides a roadmap for how such a synthesis might be approached. researchgate.netsemanticscholar.orgdntb.gov.uanih.govresearchgate.net

The total synthesis would likely rely on a key step to construct the stereochemically defined cyclobutane core. A convergent synthesis could involve the coupling of two fragments, one bearing the cyano group and the other the precursor to the carboxamide, via a catalytic [2+2] cycloaddition. Alternatively, a linear synthesis might start with a simple cyclobutane derivative that is then elaborated through a series of stereoselective functionalization reactions.

The synthesis of designed analogues, for instance, those where the cyano or carboxamide group is replaced by another functional group, could be achieved by modifying the later stages of a synthetic route to the parent compound or by employing different starting materials in the key cyclobutane-forming reaction. For example, the synthesis of cyclobutane nucleoside analogues has been explored, demonstrating the versatility of synthetic routes to functionalized cyclobutanes. yorku.ca

The synthesis of bioactive cyclobutane natural products often involves intricate strategies to control multiple stereocenters. researchgate.net These strategies, which include the use of chiral auxiliaries, asymmetric catalysis, and substrate control, would be directly applicable to the stereocontrolled synthesis of this compound.

Advanced Spectroscopic and Crystallographic Elucidation of Trans 2 Cyanocyclobutanecarboxamide Structure

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published studies containing High-Resolution Mass Spectrometry (HRMS) data for trans-2-Cyanocyclobutanecarboxamide were found. This technique is crucial for determining the elemental composition of a molecule with high accuracy by providing an exact mass measurement. For this compound (molecular formula C₆H₈N₂O), the theoretical exact mass can be calculated, but experimental verification from a peer-reviewed source is absent.

Ion Fragmentation Mechanisms and Derivation of Structural Information

Detailed analysis of the ion fragmentation mechanisms of this compound via techniques such as tandem mass spectrometry (MS/MS) is not documented in the available literature. Such studies would provide valuable insights into the molecule's structure and stability by identifying the characteristic fragmentation patterns of the parent ion. While general fragmentation patterns for simpler cyclobutane (B1203170) structures have been studied, this specific data for the title compound is missing. docbrown.infonist.govacs.org

Single Crystal X-ray Diffraction of this compound

Single crystal X-ray diffraction is an essential method for the unambiguous determination of a molecule's three-dimensional structure. uq.edu.auexcillum.comrigaku.com However, a crystallographic study for this compound has not been reported. The successful application of this technique would require the growth of suitable single crystals of the compound, which may present its own challenges.

Determination of Molecular Geometry and Bond Parameters

Without a single crystal X-ray diffraction study, the precise bond lengths, bond angles, and torsional angles that define the molecular geometry of this compound in the solid state remain undetermined. While computational methods could predict these parameters, they lack the definitive confirmation provided by experimental crystallographic data.

Solid-State Conformational Analysis and Polymorphism

The study of solid-state conformation and potential polymorphism (the ability of a compound to exist in more than one crystal form) is contingent on crystallographic analysis. There is no information available regarding the preferred conformation of the cyclobutane ring or the substituent groups in the solid state for this compound, nor are there any reports on the existence of different polymorphic forms.

Computational and Theoretical Investigations of Trans 2 Cyanocyclobutanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and thermodynamic stability of molecules like trans-2-Cyanocyclobutanecarboxamide. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, provide detailed insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are crucial for determining its equilibrium geometry and ground state energy. Functionals such as B3LYP, M06-2X, and PBE, combined with basis sets like 6-311+G(d,p) or the aug-cc-pVTZ, are commonly employed for such investigations. researchgate.netmaterialsmodeling.orgnih.gov

The optimization of the ground state geometry would reveal key structural parameters. The puckered nature of the cyclobutane (B1203170) ring is a critical feature, and DFT can accurately predict the puckering angle. nih.govnih.gov Furthermore, the theory can elucidate the influence of the electron-withdrawing cyano group and the electron-donating/withdrawing carboxamide group on the ring's geometry and electronic distribution. The calculated ground state energy is fundamental for assessing the molecule's thermodynamic stability and for determining the relative energies of different conformers.

A hypothetical table of DFT-calculated geometric parameters for the most stable conformer of this compound is presented below, based on typical values for substituted cyclobutanes.

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |

| C1-C2 Bond Length (Å) | 1.558 |

| C2-C3 Bond Length (Å) | 1.562 |

| C3-C4 Bond Length (Å) | 1.559 |

| C4-C1 Bond Length (Å) | 1.561 |

| C-CN Bond Length (Å) | 1.475 |

| C-CONH2 Bond Length (Å) | 1.510 |

| Ring Puckering Angle (°) | 28.5 |

Ab Initio Methods for High-Level Electronic Structure Characterization

For a more rigorous characterization of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy, particularly for systems with significant electron correlation effects. nih.govnih.govacs.org

These high-level calculations are essential for obtaining a precise value for the inversion barrier of the cyclobutane ring and for accurately describing the subtle electronic interactions between the substituents and the ring. nih.gov While computationally more demanding, ab initio methods serve as a benchmark for DFT results and are crucial for validating the accuracy of less expensive methods. For instance, CCSD(T) calculations with large basis sets have been shown to provide excellent agreement with experimental data for the structure and puckering barrier of cyclobutane itself. nih.gov

Exhaustive Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclobutane ring and the rotational freedom of the substituents give rise to a complex conformational landscape for this compound. A thorough conformational analysis is necessary to identify all stable isomers and the transition states connecting them.

Exploration of Ring Puckering and Substituent Rotational Barriers

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.orgdalalinstitute.comslideshare.net This puckering leads to two distinct substituent positions: axial and equatorial. For a trans-1,2-disubstituted cyclobutane, two primary puckered conformations are possible, with the substituents in either diequatorial or diaxial arrangements.

Furthermore, the cyano and carboxamide groups can rotate around the C-C bond connecting them to the ring. The exploration of the potential energy surface (PES) involves scanning the ring puckering coordinate and the dihedral angles of the substituents. This analysis reveals the rotational barriers for the cyano and carboxamide groups. The rotational barrier of the carboxamide group is of particular interest due to the partial double bond character of the C-N bond, which can lead to higher rotational barriers compared to the cyano group. rsc.org

Energetics of Conformational Isomers and Global Minima

Computational methods are used to calculate the relative energies of all possible conformers to identify the most stable structures and the global minimum on the potential energy surface. For monosubstituted cyclobutanes, the equatorial conformer is generally more stable than the axial one. nih.gov In the case of this compound, the diequatorial conformer is expected to be the global minimum due to reduced steric hindrance compared to the diaxial conformer.

The energy difference between the conformers can be determined using both DFT and ab initio methods. These calculations provide insights into the conformational equilibrium at a given temperature. A hypothetical energy profile for the conformational isomers of this compound is shown below.

| Conformer | Relative Energy (kcal/mol) |

| trans-diequatorial | 0.00 |

| trans-diaxial | +2.5 |

| Transition State (Ring Inversion) | +5.0 |

Theoretical Prediction and Validation of Spectroscopic Parameters

Theoretical calculations of spectroscopic parameters are a powerful tool for validating the predicted structures and for aiding in the experimental characterization of this compound.

Vibrational frequencies calculated using DFT methods, after appropriate scaling, can be used to predict the infrared (IR) and Raman spectra. scispace.com The calculated spectra can be compared with experimental data to confirm the presence of specific functional groups and to identify the conformational state of the molecule. For example, the C≡N stretching frequency of the cyano group and the C=O and N-H stretching frequencies of the carboxamide group are characteristic IR absorptions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural elucidation. Theoretical calculations of NMR chemical shifts and spin-spin coupling constants can provide a detailed picture of the electronic environment of the nuclei. nih.govresearchgate.net The calculated ¹H and ¹³C NMR spectra for different conformers can be used to assign the experimental signals and to determine the conformational preferences in solution. The coupling constants, particularly the long-range couplings, are sensitive to the dihedral angles and can provide valuable information about the ring puckering and substituent orientations. nih.gov

A hypothetical table of predicted key spectroscopic data for the most stable conformer of this compound is presented below.

| Spectroscopic Parameter | Predicted Value |

| IR Frequency (cm⁻¹) | |

| ν(C≡N) | ~2250 |

| ν(C=O) | ~1680 |

| ν(N-H) | ~3400, ~3200 |

| ¹H NMR Chemical Shift (ppm) | |

| H at C2 (with CN) | ~3.2 |

| H at C1 (with CONH₂) | ~2.8 |

| ¹³C NMR Chemical Shift (ppm) | |

| C≡N | ~120 |

| C=O | ~175 |

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for predicting the magnetic resonance properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, density functional theory (DFT) calculations would be the method of choice for predicting ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

The process would involve first optimizing the geometry of the trans isomer of 2-Cyanocyclobutanecarboxamide. Following geometry optimization, the NMR parameters would be calculated using a suitable combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(2d,p)). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such calculations to ensure gauge-invariance of the results.

The predicted chemical shifts provide valuable information about the electronic environment of each nucleus. For instance, the protons on the cyclobutane ring are expected to exhibit distinct chemical shifts due to the anisotropic effects of the cyano and carboxamide groups. Similarly, the ¹³C chemical shifts of the carbonyl carbon, the cyano carbon, and the cyclobutane carbons would be characteristic of their local chemical environments.

Spin-spin coupling constants (J-couplings) are also crucial for stereochemical assignments. The vicinal coupling constants between the protons on the cyclobutane ring can help confirm the trans configuration of the substituents. Theoretical prediction of these coupling constants would provide a powerful complement to experimental NMR studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (on C with CN) | 3.5 - 4.0 |

| H (on C with CONH₂) | 3.0 - 3.5 |

| Cyclobutane CH₂ (cis to CN) | 2.2 - 2.6 |

| Cyclobutane CH₂ (trans to CN) | 1.8 - 2.2 |

| NH₂ (amide) | 7.0 - 8.0 |

| C=O (amide) | 170 - 175 |

| C-CN | 118 - 122 |

| C (with CN) | 35 - 40 |

| C (with CONH₂) | 45 - 50 |

| Cyclobutane CH₂ | 25 - 30 |

Note: The data in this table is illustrative and represents typical ranges for similar functional groups. Actual computational results would provide more precise values.

Simulated Vibrational Spectra and Mode Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate these spectra with a high degree of accuracy, aiding in the interpretation of experimental data.

For this compound, the vibrational frequencies and their corresponding intensities would be calculated using DFT, typically at the same level of theory as the geometry optimization. The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) yields the harmonic vibrational frequencies.

The simulated spectrum would be expected to show characteristic peaks for the functional groups present in the molecule. Key vibrational modes would include:

C≡N stretch: A strong, sharp absorption band typically in the range of 2200-2260 cm⁻¹.

C=O stretch (Amide I): A very strong absorption band, usually between 1630 and 1695 cm⁻¹.

N-H stretch (Amide): Two bands for the symmetric and asymmetric stretching of the primary amide, typically in the region of 3100-3500 cm⁻¹.

N-H bend (Amide II): A band in the range of 1550-1650 cm⁻¹.

Cyclobutane ring modes: A series of complex vibrations including ring puckering and C-C stretching modes at lower frequencies.

By visualizing the atomic motions associated with each calculated frequency, a detailed assignment of the vibrational modes can be made. This allows for a deeper understanding of the molecule's dynamics and can help in identifying specific conformational features.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H asymmetric stretch | 3400 - 3500 |

| N-H symmetric stretch | 3200 - 3300 |

| C≡N stretch | 2240 - 2260 |

| C=O stretch (Amide I) | 1650 - 1680 |

| N-H bend (Amide II) | 1600 - 1640 |

| C-N stretch | 1400 - 1430 |

| Cyclobutane ring puckering | < 200 |

Note: The data in this table is illustrative. The exact frequencies would be obtained from a specific computational chemistry software package.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur along a reaction pathway.

Investigation of Elementary Steps and Reaction Pathways

For this compound, one could investigate various potential reactions, such as its synthesis, hydrolysis of the nitrile or amide group, or thermal ring-opening. Computational methods can be used to map out the potential energy surface for these transformations. This involves identifying the reactants, products, any intermediates, and the transition states that connect them.

For example, in the hydrolysis of the nitrile group to a carboxylic acid, the reaction pathway would likely involve the initial protonation of the nitrogen atom, followed by nucleophilic attack of a water molecule on the carbon atom of the nitrile. Each of these elementary steps can be modeled computationally to understand the precise geometric and electronic changes that occur.

Energy Profiles and Kinetic Parameters for Key Transformations

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been located and their structures optimized, their relative energies can be calculated. This allows for the construction of a reaction energy profile, which illustrates the energy changes throughout the reaction.

The height of the energy barrier between the reactants and the transition state corresponds to the activation energy of the reaction. From the activation energy and other thermodynamic parameters obtained from the vibrational frequency calculations, it is possible to estimate the reaction rate constants using transition state theory. This provides quantitative data on the feasibility and kinetics of the reaction under different conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While the quantum mechanical calculations described above are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of a molecule in a more realistic environment, such as in a solvent.

MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

For this compound, an MD simulation in a box of water molecules could be performed to study several aspects:

Conformational Dynamics: The simulation would reveal the flexibility of the cyclobutane ring and the rotational freedom of the cyano and carboxamide groups. It could identify the most stable conformations in solution and the energy barriers between them.

Solvation Structure: The simulation would show how water molecules arrange themselves around the solute molecule, forming hydrogen bonds with the amide and cyano groups. This provides a detailed picture of the solvation shell.

Solvent Effects on Reactivity: By running simulations of the molecule in different solvents, one could investigate how the solvent influences the molecule's conformation and reactivity. For example, a polar solvent would be expected to stabilize charged intermediates in a reaction, thereby lowering the activation energy.

By combining the insights from quantum mechanical calculations and molecular dynamics simulations, a comprehensive understanding of the chemical and physical properties of this compound can be achieved.

Reactivity and Reaction Mechanisms of Trans 2 Cyanocyclobutanecarboxamide

Chemical Transformations Involving the Amide Functional Group

The amide group in trans-2-cyanocyclobutanecarboxamide is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the presence of the electron-withdrawing nitrile group on the adjacent carbon of the cyclobutane (B1203170) ring.

Nucleophilic and Electrophilic Reactivity at the Amide Carbonyl and Nitrogen

The amide carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity makes it susceptible to attack by nucleophiles. The nitrogen atom of the amide, conversely, possesses a lone pair of electrons, rendering it nucleophilic, although this nucleophilicity is diminished by resonance with the adjacent carbonyl group.

The presence of the trans-cyano group is expected to enhance the electrophilicity of the amide carbonyl carbon through an inductive electron-withdrawing effect. This would make the amide more susceptible to nucleophilic attack compared to a simple cyclobutanecarboxamide.

Hydrolysis, Reduction, and Derivatization Pathways of the Amide

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, trans-2-cyanocyclobutanecarboxylic acid, and ammonia. researchgate.netrsc.org The reaction proceeds via nucleophilic attack of water (in acidic media) or hydroxide (B78521) ions (in basic media) on the carbonyl carbon. researchgate.netrsc.org The electron-withdrawing nature of the adjacent cyano group is anticipated to facilitate this process by further polarizing the carbonyl group. The stability of amides to hydrolysis can vary, and in some cases, elevated temperatures may be required. nih.gov

Reduction: The amide functional group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert this compound to trans-(2-aminomethylcyclobutyl)methanenitrile. It is important to note that LiAlH₄ would also reduce the nitrile group.

Derivatization: The amide group provides a handle for further chemical modifications. For instance, dehydration of the primary amide using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can be a route to synthesize the corresponding dinitrile, 1,2-dicyanocyclobutane.

Reactions Associated with the Nitrile Functional Group

The nitrile group is a versatile functional handle that can participate in a range of chemical reactions, significantly expanding the synthetic utility of this compound.

Nucleophilic Additions and Cycloadditions Involving the Nitrile

Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. researchgate.net For example, Grignard reagents can add to the nitrile to form, after hydrolysis, a ketone. Organolithium reagents react similarly. The lone pair on the nitrogen atom can also be involved in reactions, particularly in the formation of metal complexes.

Cycloadditions: The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides. This provides a powerful method for the construction of five-membered heterocyclic rings. Intramolecular cyclization reactions involving the nitrile and another functional group within the same molecule are also possible, potentially leading to bicyclic products. researchgate.netnih.gov

Reductions and Other Functional Group Interconversions of the Nitrile

Reduction: The nitrile group can be reduced to a primary amine (trans-(2-aminomethylcyclobutyl)carboxamide) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.gov Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine.

Hydrolysis: Similar to the amide group, the nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, which in this case would lead to trans-cyclobutane-1,2-dicarboxylic acid. researchgate.netresearchgate.net Partial hydrolysis can yield the corresponding amide, which in this molecule would result in the formation of trans-cyclobutane-1,2-dicarboxamide.

Ring-Opening and Rearrangement Reactions of the Cyclobutane Core

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. wikipedia.orgmasterorganicchemistry.com The presence of two functional groups, the cyano and carboxamide groups, can influence the regioselectivity and stereoselectivity of these reactions.

Ring-Opening Reactions: The strained C-C bonds of the cyclobutane ring can be cleaved under thermal, photochemical, or catalytic conditions. For instance, reactions with transition metals can lead to the formation of metallacyclopentane intermediates, which can then undergo further transformations. pitt.edu The presence of electron-withdrawing groups like the nitrile can activate the ring towards nucleophilic attack, potentially leading to ring-opening. Some 1,2-disubstituted cyclobutanes have been shown to undergo ring-opening polymerization. rsc.org

Rearrangement Reactions: Carbocationic intermediates generated on the cyclobutane ring, for example, through the loss of a leaving group, can undergo rearrangement to relieve ring strain. This can lead to the formation of less strained cyclopentyl or acyclic structures. The neighboring group participation of the nitrile or amide group could also influence the course of such rearrangements. wikipedia.org For instance, computational studies on cyclobutane-1,2-dione have shown that it undergoes a benzilic acid-type rearrangement to a ring-contracted product. beilstein-journals.org While not directly analogous, this highlights the potential for rearrangements in strained four-membered rings with adjacent carbonyl functionalities.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound "this compound." This includes information regarding its reactivity, reaction mechanisms, synthesis, or stereochemical properties.

Extensive searches were conducted to locate scholarly articles, academic papers, patents, and chemical supplier information pertaining to "this compound." These inquiries, however, did not yield any documents or data sets specifically detailing the chemical behavior of this compound.

While general principles of cyclobutane chemistry exist and can provide a theoretical framework for its potential reactivity, the absence of any dedicated studies on "this compound" prevents a scientifically accurate and detailed discussion as requested. The presence of the cyano and carboxamide functional groups on the cyclobutane ring suggests a unique electronic and steric environment that would influence its reactions, but without experimental data, any description would be purely speculative.

Therefore, the following sections of the requested article cannot be provided due to the lack of available information:

Synthesis of Advanced Derivatives and Analogues through Specific Reactivity Patterns

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized, or that it exists as an intermediate in a larger, unpublished synthetic pathway. Further original research would be required to determine the properties and reactivity of this specific molecule.

Future Research Directions and Emerging Avenues for Trans 2 Cyanocyclobutanecarboxamide

Exploration of Novel and Unconventional Synthetic Methodologies

The development of efficient and stereoselective methods to access the trans-2-Cyanocyclobutanecarboxamide core is paramount for future studies. While traditional methods like [2+2] photocycloadditions are foundational, future research should pivot towards more innovative and sustainable approaches. mdpi.comnih.govnih.gov

Key areas for exploration include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for constructing strained rings. rsc.orgacs.orgnih.gov Research into a [2+2] cycloaddition between an appropriate acrylonitrile (B1666552) derivative and an acrylamide (B121943) derivative, using a suitable photosensitizer, could provide a direct and atom-economical route to the target scaffold.

Ring Contraction Strategies: The stereoselective contraction of larger, more easily accessible rings, such as substituted pyrrolidines, presents an unconventional and potentially powerful synthetic route. acs.org A recently developed method using iodonitrene chemistry to induce nitrogen extrusion and ring contraction in pyrrolidines could be adapted to produce the desired cyclobutane (B1203170) structure with high stereocontrol. acs.org

C-H Functionalization Logic: Applying C-H functionalization strategies to simpler cyclobutane precursors offers a modular approach. nih.govrsc.org For instance, a pre-formed cyclobutane carboxylic acid or amide could be subjected to directed C-H cyanation. This approach would allow for the late-stage introduction of the nitrile group, enhancing synthetic flexibility.

A comparative analysis of these potential synthetic strategies is presented below.

| Synthetic Methodology | Potential Advantages | Key Research Challenges | Relevant Precursors |

| Visible-Light Photoredox [2+2] Cycloaddition | Atom-economical, mild reaction conditions, utilizes renewable energy source. nih.govrsc.org | Controlling trans stereoselectivity, managing potential side reactions and polymerization. | Acrylonitrile, Acrylamide |

| Pyrrolidine (B122466) Ring Contraction | High potential for stereospecificity, starts from readily accessible five-membered rings. acs.org | Synthesis of the correctly substituted pyrrolidine precursor, optimizing reaction yields. | Substituted Pyrrolidine-2-carboxamides |

| Directed C-H Cyanation | Modular, late-stage functionalization allows for diversification. nih.gov | Achieving high regioselectivity and stereocontrol on the cyclobutane ring, catalyst development. | trans-Cyclobutanecarboxamide |

Investigation of Undiscovered Reactivity Patterns and Cascade Reactions

The inherent ring strain of the cyclobutane core, combined with the reactivity of the nitrile and amide groups, makes this compound a candidate for discovering novel chemical transformations. mdpi.compharmaguideline.com

Future research should focus on:

Strain-Release Driven Reactions: The energy stored in the four-membered ring can be harnessed to drive subsequent reactions. acs.orgresearchgate.netrsc.org Investigating ring-opening reactions under thermal, photochemical, or transition-metal-catalyzed conditions could lead to the stereoselective synthesis of complex acyclic or larger ring structures. pharmaguideline.comresearchgate.netnih.gov The nitrile and amide groups could serve as internal nucleophiles or directing groups in these transformations.

Cascade Reactions: Designing one-pot cascade reactions that simultaneously modify the functional groups and manipulate the cyclobutane ring is a highly efficient strategy. rsc.orgnih.govu-fukui.ac.jp For example, a reaction initiated by the reduction of the nitrile to an amine could be followed by an intramolecular cyclization involving the amide, leading to novel bicyclic structures.

Mechanochemical Activation: The application of mechanical force (mechanochemistry) to induce chemical reactions is a burgeoning field. Investigating the response of polymers incorporating the this compound unit to mechanical stress could reveal unique ring-opening reactivity, potentially via a 1,4-diradical intermediate, leading to new types of stress-responsive materials. duke.edu

Integration of Advanced Machine Learning and Artificial Intelligence in Chemical Research

Computational tools are poised to accelerate the exploration of this compound's chemical space.

Emerging avenues include:

Predictive Modeling: Using machine learning (ML) algorithms to predict the properties, reactivity, and spectral data of this compound and its derivatives. acs.org This can guide experimental efforts by prioritizing promising research directions.

Reaction Pathway Exploration: Employing AI and quantum chemical calculations to map out potential reaction landscapes, identify transition states, and predict the outcomes of unexplored cascade reactions. aip.org This in silico approach can uncover non-intuitive reaction pathways that might be missed by traditional chemical intuition. youtube.com

De Novo Design: Utilizing generative AI models to design novel catalysts or ligands based on the this compound scaffold, optimized for specific chemical transformations.

| AI/ML Application | Objective | Required Data / Tools | Potential Impact |

| Property Prediction | Forecast physicochemical properties (e.g., solubility, stability) and spectral signatures. | Existing databases of cyclobutane compounds, quantum chemistry software (e.g., for CASSCF/MRCI). aip.org | Prioritize synthetic targets and streamline characterization. |

| Reaction Outcome Prediction | Predict the major products and stereochemical outcomes of novel reactions. | Reaction databases, computational chemistry simulation results. acs.org | Reduce experimental trial-and-error, accelerate discovery of new reactivity. |

| Generative Design | Design new molecules with desired functions (e.g., catalysts, materials) based on the core scaffold. | Generative models (e.g., GANs, VAEs), molecular docking software. | Innovate catalyst and materials design beyond known structural motifs. |

Development of this compound-Based Catalysts or Ligands

The defined stereochemistry and presence of two potential coordination sites (nitrile nitrogen and amide group) make this compound an attractive scaffold for developing novel chiral ligands for asymmetric catalysis. nih.gov

Future directions include:

Bifunctional Ligand Design: The nitrile and amide functionalities could act in concert as a bifunctional ligand, where one group binds to a metal center and the other interacts with a substrate through hydrogen bonding or other non-covalent interactions. nih.gov

Scaffold for Privileged Ligands: The rigid cyclobutane core can provide a well-defined geometry, which is a desirable feature in chiral ligand design. nih.gov The scaffold could be elaborated to create new classes of phosphine, N-heterocyclic carbene (NHC), or pincer-type ligands.

Organocatalysis: Derivatives of this compound could be explored as organocatalysts, for example, in promoting Michael additions or aldol (B89426) reactions where the amide group could act as a hydrogen-bond donor. mdpi.com

Unexplored Applications in Advanced Materials and Nanotechnology

The unique properties of the cyclobutane ring can be exploited in the design of advanced materials. lifechemicals.comnih.gov

Potential applications to investigate:

Stress-Responsive Polymers (Mechanophores): Incorporating the this compound unit into polymer backbones could create materials that change their properties (e.g., color, fluorescence, or self-healing capabilities) in response to mechanical force through selective ring-opening. duke.edu

Liquid Crystals: The rigid and anisotropic shape of the cyclobutane core could be leveraged to design novel liquid crystalline materials. The polar nitrile and amide groups would influence the intermolecular interactions and self-assembly behavior.

Sustainable Polymers: The [2+2] photocycloaddition is a key reaction for creating cyclobutane-containing polymers. nih.govresearchgate.netbohrium.comacs.org Developing photopolymerization methods using monomers derived from this compound could lead to new classes of sustainable and potentially recyclable polyesters or polyamides.

Multi-Disciplinary Approaches for Expanding Chemical Utility

Bridging the chemistry of this compound with other scientific fields can unlock new applications.

Key interdisciplinary avenues are:

Medicinal Chemistry: The cyclobutane ring is increasingly used as a bioisostere to replace other groups (like alkenes or larger rings) in drug candidates, often improving properties such as metabolic stability and conformational rigidity. nih.govnih.govcancer.gov The trans-1,2-disubstituted pattern on the cyclobutane core could serve as a conformationally restricted scaffold for presenting pharmacophoric groups to biological targets. nih.gov The molecule itself could be screened for biological activity or used as a starting point for building libraries of sp³-enriched compounds for drug discovery. rsc.orgrsc.org

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological systems. For example, by attaching a fluorophore or a reactive group, these probes could be used to investigate enzyme function or protein-protein interactions.

Supramolecular Chemistry: The hydrogen-bonding capabilities of the amide group and the polar nature of the nitrile make this molecule a candidate for constructing well-defined supramolecular assemblies, such as gels, cages, or molecular networks.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthesis, catalysis, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for trans-2-Cyanocyclobutanecarboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from cyclobutane precursors. Key steps include:

Cyclobutane Ring Formation : Utilizing [2+2] photocycloaddition or ring-closing metathesis under controlled temperatures (e.g., -10°C to 25°C) to minimize side reactions.

Functionalization : Introducing the cyanogroup via nucleophilic substitution (e.g., using KCN or NaCN) in polar aprotic solvents like DMF or DMSO.

Carboxamide Formation : Reacting the intermediate with activated carboxylic acid derivatives (e.g., acid chlorides) in the presence of a base (e.g., triethylamine).

- Critical Parameters : Temperature (<40°C prevents decomposition), solvent polarity (enhances nucleophilicity), and stoichiometric ratios (excess cyanide improves substitution efficiency).

- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and thermal methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemistry (e.g., trans-configuration) and confirms functional groups (amide protons at δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 178.0874 for C₇H₁₁N₂O).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications).

- Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting point ~150–160°C).

Table 1 : Summary of Key Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 1.8–2.2 (cyclobutane protons), δ 6.7 (NH) | |

| HRMS | m/z 178.0874 (C₇H₁₁N₂O⁺) | |

| TGA | 5% weight loss at 220°C |

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the cyanogroup.

- Solubility Considerations : Pre-dissolve in anhydrous DMSO (10 mM stock) for biological assays to avoid precipitation.

- Safety Precautions : Use fume hoods during handling; toxicity data are limited, so assume acute toxicity (LD₅₀ < 500 mg/kg) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer :

- Step 1 : Re-examine reaction conditions (e.g., trace moisture may hydrolyze cyanogroups to amides, altering NMR signals).

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling constants and confirm spatial arrangement.

- Step 3 : Compare experimental data with computational simulations (DFT-based NMR prediction tools).

- Case Study : Anomalous δ 2.1 ppm signals in cyclobutane protons were traced to cis-isomer contamination; repurification via column chromatography (hexane:EtOAc 3:1) resolved the issue .

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Cyanogroup Activation : The electron-withdrawing cyanogroup polarizes the cyclobutane ring, enhancing electrophilicity at the β-carbon.

- Nucleophilic Attack : In SN2 reactions (e.g., with Grignard reagents), the nucleophile attacks the less sterically hindered trans-position.

- Byproduct Mitigation : Use bulky bases (e.g., LDA) to suppress elimination pathways (e.g., cyclopropane formation).

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (C≡N stretch at 2240 cm⁻¹ decreases as substitution proceeds) .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Employ Evans oxazolidinones to induce asymmetry during cyclobutane formation.

- Catalytic Asymmetric Synthesis : Use Rh(II)-catalyzed [2+2] cycloadditions with chiral ligands (e.g., Binap) for >90% ee.

- Chromatographic Resolution : Chiral HPLC (Chiralpak IA column, hexane:IPA 85:15) separates enantiomers post-synthesis.

- Yield Trade-offs : Catalytic methods yield 60–70% ee but require iterative optimization .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., kinase inhibitors) using AutoDock Vina; focus on H-bonding with amide groups and hydrophobic interactions with the cyclobutane ring.

- In Vitro Assays : Test inhibitory activity against CYP450 isoforms (IC₅₀ < 10 µM suggests drug-drug interaction risks).

- Mechanistic Probes : Use ¹⁸O-labeled analogs to track metabolic pathways (e.g., hydrolysis by esterases) .

Q. What safety protocols are recommended for handling this compound in high-throughput screening?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize cyanide-containing waste with FeSO₄/NaOH solution before disposal.

- Emergency Procedures : Administer hydroxocobalamin (Cyanokit) for suspected cyanide exposure.

- Documentation : Maintain SDS records with batch-specific purity (>95%) and impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.